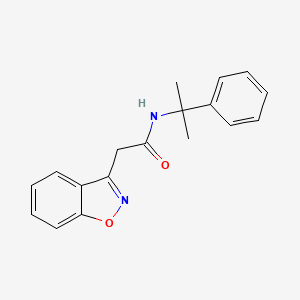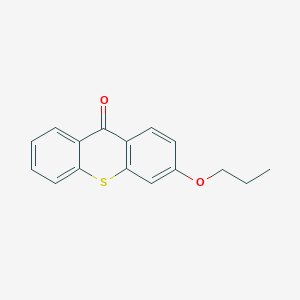
3-Propoxy-9H-thioxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propoxy-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family Thioxanthones are heterocyclic compounds known for their diverse applications in various fields, including photochemistry, medicinal chemistry, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propoxy-9H-thioxanthen-9-one typically involves the reaction of thioxanthone with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Thioxanthone+Propyl Bromide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Propoxy-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthone core to thioxanthene.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthones depending on the nucleophile used.
Applications De Recherche Scientifique
3-Propoxy-9H-thioxanthen-9-one has several scientific research applications:
Photoinitiators: It is used as a photoinitiator in polymerization reactions, particularly in two-photon polymerization for 3D printing and nanolithography.
Medicinal Chemistry: The compound exhibits potential antitumor activity by modulating autophagy and apoptosis in cancer cells.
Material Science: It is employed in the development of advanced materials with specific optical properties.
Mécanisme D'action
The mechanism of action of 3-Propoxy-9H-thioxanthen-9-one involves its interaction with cellular components. In medicinal applications, it modulates autophagy and apoptosis pathways, leading to the inhibition of cancer cell growth . The compound may also interact with DNA and proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl-9H-thioxanthen-9-one: Similar in structure but with an isopropyl group instead of a propoxy group.
1-Chloro-4-propoxy-9H-thioxanthen-9-one: Contains a chlorine atom in addition to the propoxy group.
Uniqueness
3-Propoxy-9H-thioxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its propoxy group enhances its solubility and reactivity compared to other thioxanthone derivatives.
Propriétés
Numéro CAS |
106221-18-5 |
|---|---|
Formule moléculaire |
C16H14O2S |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
3-propoxythioxanthen-9-one |
InChI |
InChI=1S/C16H14O2S/c1-2-9-18-11-7-8-13-15(10-11)19-14-6-4-3-5-12(14)16(13)17/h3-8,10H,2,9H2,1H3 |
Clé InChI |
PBDYMHDUOHHISW-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)

![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)
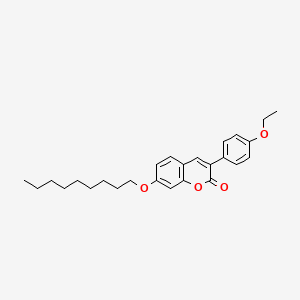
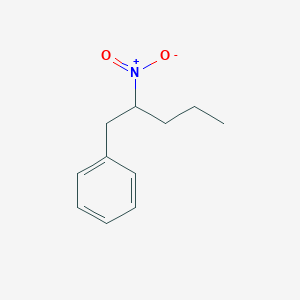
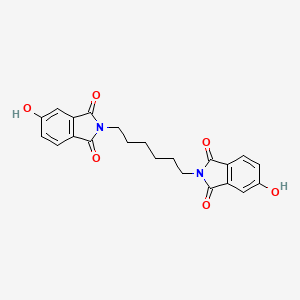
![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)
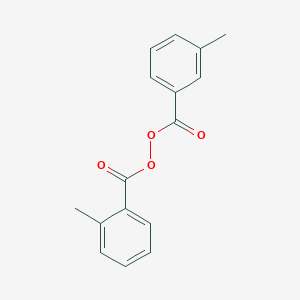
![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)


